molecular formula C26H42O4 B12646705 Bis(2-ethylheptyl) phthalate CAS No. 70152-36-2

Bis(2-ethylheptyl) phthalate

Cat. No.: B12646705
CAS No.: 70152-36-2
M. Wt: 418.6 g/mol
InChI Key: SGKJLUZIKNCQOM-UHFFFAOYSA-N
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Description

Bis(2-ethylheptyl) phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. It is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a colorless, oily liquid that is soluble in oil but not in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-ethylheptyl) phthalate is synthesized by the esterification of phthalic anhydride with 2-ethylheptanol. The reaction typically involves an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The process can be summarized as follows: [ \text{Phthalic Anhydride} + 2 \text{(2-ethylheptanol)} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of 2-ethylheptanol to phthalic anhydride in the presence of an acid catalyst. The reaction mixture is heated to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylheptyl) phthalate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form phthalic acid and 2-ethylheptanol.

    Oxidation: It can be oxidized to form phthalic acid derivatives.

    Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Bis(2-ethylheptyl) phthalate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Bis(2-ethylheptyl) phthalate exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Bis(2-ethylheptyl) phthalate is similar to other phthalates such as:

    Bis(2-ethylhexyl) phthalate (DEHP): Commonly used as a plasticizer with similar applications but different molecular structure.

    Diisononyl phthalate (DINP): Another plasticizer with a longer carbon chain.

    Diisodecyl phthalate (DIDP): Used in similar applications but with a different carbon chain length.

Uniqueness: this compound is unique in its specific balance of flexibility and durability, making it particularly suitable for certain industrial applications where these properties are critical .

Properties

CAS No.

70152-36-2

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

bis(2-ethylheptyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C26H42O4/c1-5-9-11-15-21(7-3)19-29-25(27)23-17-13-14-18-24(23)26(28)30-20-22(8-4)16-12-10-6-2/h13-14,17-18,21-22H,5-12,15-16,19-20H2,1-4H3

InChI Key

SGKJLUZIKNCQOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCCC

Origin of Product

United States

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